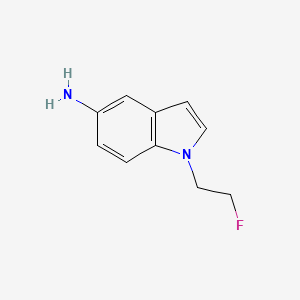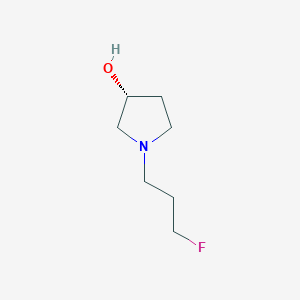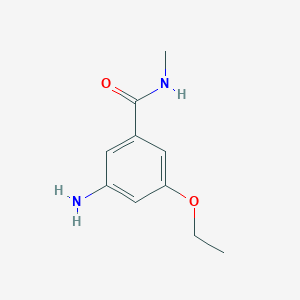
8-Bromo-4-chloro-7-methylquinoline
描述
8-Bromo-4-chloro-7-methylquinoline is a quinoline derivative with the molecular formula C10H7BrClN. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, like other quinoline derivatives, exhibits significant potential in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-7-methylquinoline typically involves the halogenation of 7-methylquinoline. One common method is the bromination of 4-chloro-7-methylquinoline using bromine in the presence of a catalyst . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 8-Bromo-4-chloro-7-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiolate, with solvents like dimethylformamide (DMF) and reaction temperatures around 80-100°C.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like ethanol or toluene.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Coupling reactions produce biaryl compounds with potential applications in pharmaceuticals and materials science .
科学研究应用
8-Bromo-4-chloro-7-methylquinoline has several applications in scientific research:
作用机制
The mechanism of action of 8-Bromo-4-chloro-7-methylquinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other enzymes and receptors, modulating their activity and resulting in various biological effects .
相似化合物的比较
- 4-Chloro-7-methylquinoline
- 8-Bromoquinoline
- 7-Methylquinoline
Comparison: 8-Bromo-4-chloro-7-methylquinoline is unique due to the presence of both bromine and chlorine substituents on the quinoline ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs . The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
属性
IUPAC Name |
8-bromo-4-chloro-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-7-8(12)4-5-13-10(7)9(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFZDDUXYKTBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CC(=C2C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine](/img/structure/B1405964.png)





![Ethyl[3-(2-fluoroethoxy)benzyl]amine](/img/structure/B1405976.png)


![1-[(2-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B1405981.png)



